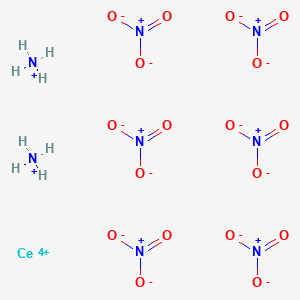
2-chloro-N-(2-chlorobenzyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-chlorobenzyl)isonicotinamide, commonly known as CCBIN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C13H10Cl2N2O.
Wirkmechanismus
The mechanism of action of CCBIN involves the inhibition of various enzymes and proteins, including DNA topoisomerase II and I, which are essential for cell proliferation and survival. It has also been shown to modulate the activity of certain signaling pathways, including the MAPK and PI3K/AKT pathways, which play a crucial role in cell growth and survival.
Biochemical and Physiological Effects:
CCBIN has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth and proliferation of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, CCBIN has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CCBIN is its high potency and selectivity towards certain enzymes and proteins, making it a valuable tool for studying various cellular processes. However, its limited solubility in aqueous solutions can pose a challenge for certain experiments, and its potential toxicity at high concentrations should also be taken into consideration.
Zukünftige Richtungen
There are several potential future directions for the study of CCBIN, including its use in drug development for the treatment of various diseases, including cancer and bacterial infections. Additionally, further research is needed to elucidate its precise mechanism of action and to identify potential drug targets. Its potential use in combination therapies with other drugs is also an area of interest for future research.
Synthesemethoden
The synthesis of CCBIN can be achieved through various methods, including the reaction of 2-chlorobenzylamine and isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
CCBIN has been extensively studied for its potential use in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for drug development.
Eigenschaften
Produktname |
2-chloro-N-(2-chlorobenzyl)isonicotinamide |
|---|---|
Molekularformel |
C13H10Cl2N2O |
Molekulargewicht |
281.13 g/mol |
IUPAC-Name |
2-chloro-N-[(2-chlorophenyl)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-4-2-1-3-10(11)8-17-13(18)9-5-6-16-12(15)7-9/h1-7H,8H2,(H,17,18) |
InChI-Schlüssel |
ZDZWFASGJZZPIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC=C2)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239467.png)
![2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B239475.png)

![16-Fluoro-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B239485.png)

![1-[3-[(E)-3-(3,5-dichlorophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B239501.png)